3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h5,8H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULYYPACHHWSKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668160 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144888-67-5 | |
| Record name | 3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazine-Mediated Ring Closure
In the first step, 2-chloropyrazine reacts with hydrazine hydrate in ethanol at 60–61°C for 15 hours to form a dihydropyrazine intermediate. This intermediate undergoes pH adjustment (to 6.0) and purification via methylene dichloride/isopropanol extraction, yielding a product with 93.3% HPLC purity.
Critical Parameters:
-
Temperature : Elevated temperatures (60–61°C) accelerate ring closure but risk side reactions.
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Solvent System : Ethanol balances reactivity and solubility, while methylene dichloride/isopropanol facilitates impurity removal.
The methyl group at position 3 of the triazole ring is introduced via trifluoroacetic anhydride (TFAA) and methanesulfonic acid (MSA)-mediated cyclization. In the cited patent, trifluoroacetic anhydride reacts with the dihydropyrazine intermediate at 50°C, followed by MSA-catalyzed reflux to eliminate trifluoroacetic acid.
Reagent Roles
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TFAA : Acts as both a cyclizing agent and a solvent.
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MSA : Catalyzes dehydration and enhances reaction efficiency.
Yield Optimization:
Prolonged reaction times (42–60 hours at 110°C) and sodium acetate-mediated pH adjustment (to 12.0) are critical for achieving 99.1% HPLC purity.
Hydrogenation for Tetrahydro-Pyrazine Saturation
The pyrazine ring is hydrogenated to its tetrahydro form using palladium on carbon (Pd/C) under hydrogen pressure (4 bar). This step reduces aromaticity, enhancing the compound’s stability and bioavailability.
Hydrogenation Conditions
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Catalyst : 10% Pd/C ensures selective saturation without over-reduction.
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Pressure : Moderate hydrogen pressure (4 bar) minimizes side reactions.
Post-Hydrogenation Processing:
Filtration and ethanol/HCl recrystallization yield a white crystalline product with 99.3% purity.
The introduction of the carboxylic acid group at position 6 requires oxidation or carboxylation strategies. While direct methods are scarce in the provided sources, analogous pathways from pyrazine chemistry offer insights.
Oxidation of Methyl Substituents
A patent describing 5-methylpyrazine-2-carboxylic acid synthesis employs inorganic oxidizers (e.g., KMnO₄) to convert methyl groups to carboxylic acids. Applied to the target compound, this would involve:
Challenges:
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Selectivity : Avoiding over-oxidation of the triazole ring.
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Purification : Butanone extraction at pH 1.5–4.0 isolates the carboxylic acid.
Comparative Analysis of Synthetic Routes
*Yield from analogous oxidation in.
Industrial Scalability and Challenges
Cost-Effective Reagents
The use of hydrazine hydrate and TFAA, while effective, raises concerns about cost and safety. Alternative cyclizing agents (e.g., carbonyl diimidazole) may offer greener profiles.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .
Scientific Research Applications
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: It has potential therapeutic applications, including as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
- Molecular Formula : C₇H₁₀N₄O₂ (calculated based on core structure modifications from and ).
- Molecular Weight : 182.18 g/mol (estimated from analogous compounds in and ).
Structural Features :
The compound consists of a bicyclic framework: a triazolo[4,3-a]pyrazine core with a methyl group at position 3 and a carboxylic acid substituent at position 4. The pyrazine ring is partially saturated (tetrahydro), enhancing conformational flexibility compared to fully aromatic analogs .
Cyclocondensation of hydrazides with carbonyl intermediates .
Functionalization of preformed triazolo-pyrazine cores using acetic acid or benzyl bromide under reflux conditions .
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights :
Substituent Effects on Bioactivity: Carboxylic Acid (Target): The polar carboxylic acid group enhances water solubility but may limit blood-brain barrier penetration. This group is ideal for designing hydrophilic drugs targeting extracellular enzymes or receptors . Trifluoromethyl (CF₃): Introduces strong electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets in proteins (e.g., antifungal targets like lanosterol-14α-demethylase) . Bromo (Br): Serves as a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization .
Synthetic Accessibility :
- The methyl and trifluoromethyl derivatives are synthesized via direct alkylation or fluorination of the triazolo core .
- Carboxamide and ester analogs require post-synthetic modifications, such as hydrolysis or condensation with amines/alcohols .
Pharmacological Potential: Antifungal Activity: Trifluoromethyl and bromo derivatives show promise in molecular docking studies against lanosterol-14α-demethylase, a fungal enzyme .
Physicochemical Properties :
Biological Activity
3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrazines which have been studied for various pharmacological effects including anti-cancer, anti-inflammatory, and neuroprotective properties. This article delves into the biological activity of this compound based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C6H10N4O2
- Molecular Weight : 174.17 g/mol
- CAS Number : 1260826-85-4
Antitumor Activity
Research has indicated that derivatives of triazolo[4,3-a]pyrazines exhibit significant antitumor properties. A study focused on various derivatives showed that certain compounds demonstrated potent inhibitory effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating their effectiveness:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
|---|---|---|---|
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
The compound 22i , a derivative closely related to this compound, exhibited remarkable activity as a c-Met kinase inhibitor with an IC50 of 48 nM .
The biological activity of triazolo-pyrazines is often attributed to their ability to inhibit specific kinases involved in tumor progression and metastasis. The inhibition of c-Met kinase is particularly noteworthy as it plays a critical role in cancer cell proliferation and survival. Studies utilizing cell cycle assays and apoptosis detection methods have shown that these compounds can induce cell cycle arrest and promote apoptosis in cancer cells .
Neuroprotective Effects
In addition to antitumor properties, some studies have suggested that triazolo-pyrazine derivatives may exhibit neuroprotective effects. These compounds have been investigated for their potential in modulating GABA receptors and other neurotransmitter systems which could be beneficial in treating neurodegenerative diseases .
Case Studies
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Study on Anticancer Activity :
- A recent investigation evaluated the anticancer potential of various triazolo-pyrazine derivatives including the target compound. The findings revealed that structural modifications significantly influenced the biological activity and selectivity towards different cancer cell lines.
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Neuropharmacological Assessment :
- Another study assessed the neuropharmacological effects of these compounds in animal models. The results indicated potential benefits in cognitive function and memory retention when administered in specific dosages.
Q & A
Q. Key Variables :
- Temperature : Cyclization at 60–80°C improves regioselectivity .
- Catalysts : Acidic conditions (e.g., HCl) enhance cyclization efficiency .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) achieves >95% purity .
Table 1 : Representative Yields Under Different Conditions
| Precursor | Cyclization Agent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hydrazino-pyrazine | Triethyl orthoformate | 70 | 68 |
| Ethyl ester derivative | NaOH (aqueous) | 25 | 82 |
Advanced Research Question: How can spectroscopic and chromatographic techniques resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
- NMR Analysis :
- ¹H-NMR : Distinct signals for the triazole proton (δ 8.2–8.5 ppm) and methyl group (δ 2.1–2.3 ppm) confirm regiochemistry .
- ¹³C-NMR : Carboxylic acid carbonyl appears at δ 170–175 ppm, distinguishing it from ester derivatives (δ 165–168 ppm) .
- IR Spectroscopy : A strong absorption band at 1680–1700 cm⁻¹ confirms C=O stretching .
- HPLC-MS : Retention time (e.g., 6.2 min on C18 column) and molecular ion peaks ([M+H]⁺ at m/z 195.1) validate purity .
Data Contradiction Example : Discrepancies in melting points (e.g., 210–215°C vs. 220°C) may arise from polymorphic forms, resolved via X-ray crystallography .
Basic Research Question: What strategies mitigate side reactions during alkylation or functionalization of the triazole ring?
Methodological Answer:
- Electrophilic Substitution : Use mild alkylating agents (e.g., methyl iodide in DMF at 25°C) to minimize over-alkylation .
- Protecting Groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent nucleophilic interference .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity .
Case Study : Alkylation of the triazole nitrogen with ethyl bromoacetate achieved 75% yield when using K₂CO₃ as a base, versus 45% with NaH due to competing hydrolysis .
Advanced Research Question: How does the compound interact with biological targets such as fungal lanosterol-14α-demethylase?
Methodological Answer:
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to the enzyme’s heme-binding pocket, with a calculated ΔG of −8.2 kcal/mol .
- Key Interactions :
- In Vitro Validation : Antifungal assays (MIC = 4 µg/mL against Candida albicans) correlate with computational predictions .
Table 2 : Comparative Activity of Derivatives
| Derivative | MIC (µg/mL) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| Parent acid | 4.0 | −8.2 |
| Ethyl ester | 12.5 | −6.7 |
Basic Research Question: What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Stability :
- Acidic (pH 2) : Carboxylic acid remains intact, but triazole ring protonation occurs .
- Alkaline (pH 10) : Esterification or decarboxylation observed after 24 hours .
- Thermal Stability :
- Decomposition above 200°C (TGA data) correlates with loss of CO₂ .
- Storage Recommendations : Lyophilized form at −20°C in argon atmosphere prevents oxidation .
Advanced Research Question: How can computational models guide the design of analogs with improved pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : SwissADME analysis identifies moderate lipophilicity (LogP = 1.8) and high aqueous solubility (LogS = −2.3), suggesting oral bioavailability .
- QSAR Models : Electron-withdrawing groups (e.g., -CF₃) at position 3 enhance metabolic stability by reducing CYP3A4-mediated oxidation .
- Optimization Example : Introducing a morpholino group at position 6 increased t₁/₂ from 1.2 to 3.8 hours in rat plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
